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S-Trityl-L-cysteine (STLC) is a potent, selective, and reversible allosteric inhibitor of the
human mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein essential
for establishing the bipolar mitotic spindle during cell division.[2][3] By inhibiting Eg5, STLC
prevents centrosome separation, leading to the formation of characteristic monoastral spindles
and subsequent mitotic arrest at the G2/M phase of the cell cycle.[2][4] This prolonged arrest in
mitosis ultimately triggers programmed cell death, or apoptosis, making STLC a valuable
chemical tool for studying the signaling pathways that link mitotic catastrophe to apoptosis.[1]

[5]

Mechanism of Action: From Mitotic Arrest to Apoptosis

STLC binds to an allosteric pocket in the Eg5 motor domain, distinct from the ATP- and
microtubule-binding sites.[4] This binding inhibits the ATPase activity of Eg5, which is
necessary for it to generate the force required for spindle pole separation.[2][6] The cellular
consequences are:

e Inhibition of Bipolar Spindle Formation: Cells treated with STLC are unable to form a normal
bipolar spindle, resulting in a monoastral spindle phenotype.[1][2]
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o Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached kinetochores
due to the defective spindle activates the Spindle Assembly Checkpoint (SAC).[5][7] This
checkpoint activation prevents the anaphase-promoting complex/cyclosome (APC/C) from
initiating anaphase, thus arresting the cell in mitosis.[5]

e Prolonged Mitotic Arrest: The sustained mitotic arrest caused by STLC is a critical stress
signal for the cell.[1][5]

« Induction of Apoptosis: If the mitotic arrest is prolonged and the defect cannot be resolved,
the cell initiates apoptosis.[1][7] Studies have shown that STLC-induced apoptosis proceeds
primarily through the intrinsic (mitochondrial) pathway.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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